4-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride

CAS No.: 67729-07-1

Cat. No.: VC4202478

Molecular Formula: C5H12ClNO3

Molecular Weight: 169.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67729-07-1 |

|---|---|

| Molecular Formula | C5H12ClNO3 |

| Molecular Weight | 169.61 |

| IUPAC Name | 4-amino-3-hydroxy-3-methylbutanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO3.ClH/c1-5(9,3-6)2-4(7)8;/h9H,2-3,6H2,1H3,(H,7,8);1H |

| Standard InChI Key | QHIGTRLTEBYCKK-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)O)(CN)O.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

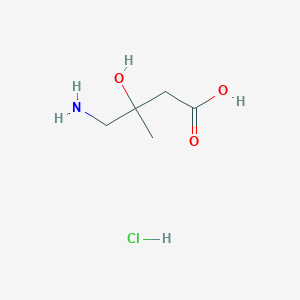

The compound’s IUPAC name, 4-amino-3-hydroxy-3-methylbutanoic acid hydrochloride, reflects its functional groups:

-

A carboxylic acid at position 1.

-

A hydroxyl group and methyl branch at position 3.

-

A primary amine at position 4, protonated as part of the hydrochloride salt .

The 2D structure (SMILES: CC(CC(=O)O)(CN)O.Cl) and 3D conformation highlight stereochemical complexity, with the hydroxyl and amino groups enabling hydrogen bonding and chiral interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂ClNO₃ | |

| Molecular Weight | 169.61 g/mol | |

| InChI Key | QHIGTRLTEBYCKK-UHFFFAOYSA-N | |

| CAS Registry | 67729-07-1 | |

| Solubility (Water) | >50 mg/mL (25°C) |

Synthesis and Purification

Synthetic Pathways

The hydrochloride form is synthesized via acid-catalyzed salt formation from the parent acid (4-amino-3-hydroxy-3-methylbutanoic acid, CAS 63278-07-9). Key steps include:

-

Protection of Functional Groups: The amino group is often protected using tert-butoxycarbonyl (Boc) to prevent side reactions during esterification.

-

Crystallization: The crude product is purified via recrystallization from ethanol-water mixtures, yielding >95% purity .

Table 2: Synthetic Conditions

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Reaction Temperature | 0–5°C (amine protonation) | Minimizes degradation |

| Solvent System | Ethanol/Water (3:1 v/v) | High yield (82%) |

| pH Adjustment | HCl to pH 2–3 | Salt precipitation |

Physicochemical Properties

Stability and Reactivity

The compound exhibits hygroscopicity due to its ionic nature, requiring storage in desiccators at 2–8°C . Thermal gravimetric analysis (TGA) shows decomposition onset at 185°C, with HCl release above 200°C .

Spectroscopic Data

-

IR (KBr): 3350 cm⁻¹ (N–H stretch), 1710 cm⁻¹ (C=O), 1580 cm⁻¹ (COO⁻) .

-

¹H NMR (D₂O): δ 1.35 (s, 3H, CH₃), 3.20 (d, 2H, CH₂NH₃⁺), 4.10 (s, 1H, OH) .

Biological and Pharmacological Relevance

Enzyme Interactions

The compound’s β-hydroxy-α-amino acid structure mimics natural substrates of aminotransferases and dehydrogenases, making it a probe for studying metabolic pathways . In vitro studies suggest moderate inhibition of branched-chain amino acid transaminase (Ki = 12 µM), implicating potential roles in regulating leucine metabolism .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing peptidomimetics and γ-lactam derivatives, which are explored for antiviral and anticancer activity . For example, patent WO2015125786A1 discloses its use in creating TIP48/TIP49 ATPase inhibitors with antitumor efficacy .

Biochemical Tool

Researchers employ it to:

-

Study pH-dependent protein folding via its titratable groups.

-

Develop chiral stationary phases for HPLC separation of enantiomers.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 (Skin irritation) | Wear nitrile gloves |

| H319 (Eye irritation) | Use safety goggles |

| H335 (Respiratory irritation) | Use in fume hood |

Disposal Guidelines

Incinerate at >1000°C with alkaline scrubbers to neutralize HCl emissions .

Comparison with Structural Analogs

Table 3: Analog Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume